2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at positions 2 and 4. Key structural elements include:
- Position 2: A 2-methoxyphenyl group, which introduces electron-donating methoxy substituents that may enhance solubility and influence π-π stacking interactions.
- Position 4: A nitrile group, which often improves metabolic stability and binding affinity in medicinal chemistry applications .
The molecular formula is inferred as C₂₂H₁₉N₅O₃S with a calculated molecular weight of 433.4 g/mol.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-7-4-12-28-17/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRABGVMXDZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features an oxazole ring substituted with a methoxyphenyl group and a thiophene-carbonyl-piperazine moiety. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| IUPAC Name | 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile |
Target Enzymes
The primary biological targets for this compound include:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
Mode of Action
The compound inhibits AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission, which can be beneficial in conditions characterized by cholinergic deficits such as Alzheimer’s disease.
Biochemical Pathways
The inhibition of AChE and BChE affects several biochemical pathways:
- Cholinergic Transmission : Increased acetylcholine levels can improve cognitive functions.
- Neuroprotection : By enhancing cholinergic signaling, the compound may provide neuroprotective effects against neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile exhibits significant inhibitory activity against AChE, with IC50 values indicating potent enzyme inhibition. The competitive nature of this inhibition suggests that the compound competes directly with acetylcholine for binding at the enzyme's active site.
Case Studies
-
Cognitive Enhancement in Animal Models :
- A study involving rat models showed that administration of the compound led to improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.
- Antiviral Activity :
Comparison with Similar Compounds
Structural Analogues of Oxazole-4-carbonitriles
The following table compares structural features, molecular properties, and reported activities of the target compound with related derivatives:
Key Observations:
Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., 4-chlorostyryl in ). Nitrile groups are conserved across all compounds, likely enhancing metabolic stability .
Biological Activity Trends: Antifungal activity in compound 3t () correlates with the thiophene and indole groups, suggesting that the target compound’s thiophene-carbonyl-piperazine moiety may confer similar properties .
Structural Insights :
- highlights the role of planar vs. perpendicular substituent orientations in crystal packing, which may influence the target compound’s solid-state stability .
Heterocyclic Variations and Pharmacological Implications
Thiophene vs. Furan Carbonyl Groups:
- Thiophene (target compound and ): The sulfur atom enhances lipophilicity and may improve membrane permeability compared to furan’s oxygen atom.
- Furan (): The oxygen atom could favor hydrogen bonding but reduce metabolic stability due to higher polarity .
Piperazine Linkers:
- Piperazine rings (target compound, ) are common in drug design for their ability to modulate solubility and binding kinetics. The thiophene-2-carbonyl group in the target compound may mimic natural ligands in enzyme-binding pockets, similar to GLPG1690’s mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
